N-[1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE
Overview
Description
N-[1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core. This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using ethyl halides in the presence of a base such as potassium carbonate to introduce the ethyl group at the nitrogen atom.
Amidation: The final step involves the reaction of the alkylated benzimidazole with propanoyl chloride in the presence of a base like triethylamine to form the desired propanamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
N-[1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and antifungal agent due to its benzimidazole core.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors that are crucial for cellular processes. For example, it may inhibit certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide
- N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]butanamide
- N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]acetamide
Uniqueness
N-[1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethyl group and the propanamide moiety differentiates it from other benzimidazole derivatives, potentially leading to unique interactions with molecular targets and distinct biological activities.
Properties
IUPAC Name |
N-[1-(1-ethylbenzimidazol-2-yl)ethyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-4-13(18)15-10(3)14-16-11-8-6-7-9-12(11)17(14)5-2/h6-10H,4-5H2,1-3H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRBPLRBMARQAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=NC2=CC=CC=C2N1CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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